Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate
Overview
Description
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate is a chemical compound with the molecular formula C13H22N2O5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Scientific Research Applications
-
Dielectric and Electronic Filters
- Field : Materials Science
- Application : The compound is used in the growth of crystalline specimens for dielectric and electronic filters .
- Method : The single crystals of the compound were grown successfully and efficiently by the standard slow evaporation method .
- Results : The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C for the compound. The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
-
Catalysis
- Field : Chemistry
- Application : The compound is used in the synthesis of diethyl malonate under the catalysis of expandable graphite .
- Method : The catalytic activity of expandable graphite (EG) was investigated, which was prepared by simple and rapid method with natural flake graphite, potassium permanganate and sulfuric acid .
- Results : Under the appropriate condition, yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .
-
Antifungal Activity
-
Alkylation of Enolates
- Field : Organic Chemistry
- Application : The compound is used in the alkylation of enolates .
- Method : The enolate anion attacks an alkyl halide in an S N 2 reaction . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .
- Results : The alkylation of enolates provides a route to a wide variety of carboxylic acids and methyl ketones .
-
Malonic Ester Synthesis
- Field : Organic Chemistry
- Application : The compound is used in the malonic ester synthesis .
- Method : The compound is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
- Results : The malonic ester synthesis provides a route to a wide variety of carboxylic acids .
-
Perfumes and Flavorings
- Field : Food and Cosmetic Industry
- Application : The compound is used in the synthesis of artificial flavorings and perfumes .
- Method : The compound is synthesized from malonic acid and used in the formulation of various products .
- Results : The compound imparts an apple-like odor to the products it is used in .
-
Adhesive Systems
- Field : Materials Science
- Application : The compound is used in the development of energy-efficient, high-performance sustainable adhesive systems .
- Method : The compound is used in the formulation of one-part cyanoacrylate (CA) adhesives that support a wide range of millwork applications . These adhesives are monomer-based and 100 percent reactive .
- Results : The adhesives demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems . They allow for a range of convenient handling times, increased toughness, and increased durability without compromising the ultimate mechanical performance .
-
Synthesis of Barbiturates and Vitamins
- Field : Pharmaceutical Industry
- Application : The compound is used in the synthesis of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- Method : The compound is synthesized from malonic acid and used in the formulation of various pharmaceutical products .
- Results : The compound is used to produce a variety of pharmaceutical products, including sedatives, anticonvulsants, and vitamins .
-
Alkylation of Enolates
- Field : Organic Chemistry
- Application : The compound is used in the alkylation of enolates .
- Method : The enolate anion attacks an alkyl halide in an S N 2 reaction . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .
- Results : The alkylation of enolates provides a route to a wide variety of carboxylic acids and methyl ketones .
properties
IUPAC Name |
diethyl 2-[methyl(pentanoyl)hydrazinylidene]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-5-8-9-10(16)15(4)14-11(12(17)19-6-2)13(18)20-7-3/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRWGKFALAIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)N=C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.